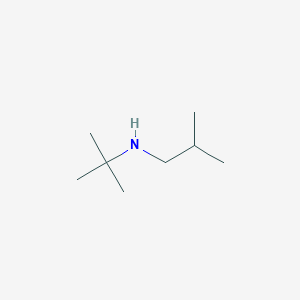![molecular formula C8H12O3 B1363140 1,4-二氧杂螺[4.5]癸烷-2-酮 CAS No. 4423-79-4](/img/structure/B1363140.png)
1,4-二氧杂螺[4.5]癸烷-2-酮
描述
1,4-Dioxaspiro[4.5]decan-2-one is an organic compound with the molecular formula C8H12O3 . It is also known by the synonym 2,2-Pentamethylene-1,3-dioxolan-4-one . This compound has been used as a synthetic intermediate in the creation of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one has been achieved using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material . The process involves selective deketalization in an acidic solution, with acetic acid (HAc) selected as the catalyst after comparing the catalytic effects of different acids .Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]decan-2-one consists of a spirocyclic arrangement of atoms, with two oxygen atoms incorporated into the cyclic structure . The InChI string representation of the molecule isInChI=1S/C8H12O3/c9-7-6-10-8(11-7)4-2-1-3-5-8/h1-6H2 . Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Dioxaspiro[4.5]decan-2-one are not detailed in the search results, it is known that this compound serves as a useful bifunctional synthetic intermediate in the synthesis of various organic chemicals .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decan-2-one is a solid at room temperature . It has a molecular weight of 142.20 g/mol . The compound has a boiling point of 70 °C at 0.5 mmHg and a melting point of 32-35 °C .科学研究应用
L-卡利培糖的合成
该化合物已用于合成L-卡利培糖,它是L-卡利培糖苷 A的脱氧氨基糖成分 。L-卡利培糖苷 A 是一种具有潜在生物活性的天然产物。
不对称合成的研究
该化合物在与α-羟基链烷酸不对称合成相关的研究中用作中间体 。这些酸由于存在于各种生物活性分子中而很重要。
微波辅助还原胺化
它已用于一项关于微波辅助还原胺化的研究 。此过程在有机合成中非常重要,特别是在制药行业中用于生产各种胺化合物。
安全和危害
未来方向
The solubility of 1,4-Dioxaspiro[4.5]decan-2-one in sustainable solvents such as water and ionic liquids has been studied . The results can be used to design future alternative reactions, such as telomerization with protected glycerol in ionic liquids for more specific building blocks and extraction or separation that involves these mixtures .
作用机制
Target of Action
1,4-Dioxaspiro[4.5]decan-2-one is a biochemical reagent used in the synthesis of various organic compounds
Mode of Action
The compound interacts with its targets through chemical reactions during synthesis processes. For instance, it has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A . The key steps in this process involve a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dioxaspiro[4It’s known that the compound plays a role in the synthesis of l-callipeltose
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4.5]decan-2-one’s action largely depend on the specific chemical reactions it is involved in. In the case of L-callipeltose synthesis, the compound contributes to the formation of the deoxyamino sugar .
Action Environment
The action, efficacy, and stability of 1,4-Dioxaspiro[4.5]decan-2-one can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its physical properties indicate that it is a solid at room temperature, with a boiling point of 70°C/0.5 mmHg and a melting point of 32-35°C .
生化分析
Biochemical Properties
1,4-Dioxaspiro[4.5]decan-2-one plays a significant role in various biochemical reactions. It is often used as a synthetic intermediate in the production of complex organic molecules. The compound interacts with several enzymes and proteins, facilitating reactions that involve the formation or cleavage of carbon-oxygen bonds. For instance, it has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar . The nature of these interactions typically involves the compound acting as a substrate or a catalyst, promoting the desired chemical transformations.
Cellular Effects
The effects of 1,4-Dioxaspiro[4.5]decan-2-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, 1,4-Dioxaspiro[4.5]decan-2-one may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 1,4-Dioxaspiro[4.5]decan-2-one exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, thereby modulating its activity. For example, 1,4-Dioxaspiro[4.5]decan-2-one may inhibit the activity of an enzyme by occupying its active site, preventing the substrate from binding and undergoing the catalytic reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,4-Dioxaspiro[4.5]decan-2-one in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Studies have shown that 1,4-Dioxaspiro[4.5]decan-2-one is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound demonstrating sustained activity over extended periods.
Dosage Effects in Animal Models
The effects of 1,4-Dioxaspiro[4.5]decan-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1,4-Dioxaspiro[4.5]decan-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell . The interactions with enzymes and cofactors play a crucial role in determining the compound’s metabolic fate and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1,4-Dioxaspiro[4.5]decan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution of 1,4-Dioxaspiro[4.5]decan-2-one can influence its activity and effectiveness, as its concentration in specific regions of the cell can determine its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 1,4-Dioxaspiro[4.5]decan-2-one is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity by bringing it into proximity with its target biomolecules or by sequestering it away from other cellular components . Understanding the subcellular distribution of 1,4-Dioxaspiro[4.5]decan-2-one is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-6-10-8(11-7)4-2-1-3-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGAMCTZOLJGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337723 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4423-79-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxaspiro[4.5]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1,4-Dioxaspiro[4.5]decan-2-one according to the provided research?
A1: The research highlights 1,4-Dioxaspiro[4.5]decan-2-one's potential as an additive in electrolytic cells []. Specifically, it functions as a ring-opening spiroketone that interacts with the carbon surface of electrodes.
Q2: How does 1,4-Dioxaspiro[4.5]decan-2-one contribute to the performance of electrolytic cells?
A2: When an electrical charge is applied to the electrolytic cell, 1,4-Dioxaspiro[4.5]decan-2-one undergoes a chemical interaction with the carbon surface of the electrodes. This interaction leads to the formation of a passivating layer, which can impact the cell's performance []. The exact nature and benefits of this passivating layer would require further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)











